Pentafluoro-[4-nitro-3-(2-phenylethenyl)phenyl]-lambda6-sulfane
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Overview
Description
Pentafluoro-[4-nitro-3-(2-phenylethenyl)phenyl]-lambda6-sulfane is a complex organosulfur compound characterized by the presence of multiple functional groups, including nitro, phenylethenyl, and pentafluoro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentafluoro-[4-nitro-3-(2-phenylethenyl)phenyl]-lambda6-sulfane typically involves nucleophilic aromatic substitution reactions. The presence of electron-withdrawing groups such as nitro and pentafluoro groups facilitates these reactions. The general synthetic route includes the following steps:
Formation of the Phenylethenyl Group: This can be achieved through a Suzuki or Sonogashira cross-coupling reaction, where a phenyl halide reacts with an alkyne or alkene in the presence of a palladium catalyst.
Introduction of the Nitro Group: Nitration of the aromatic ring is performed using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Addition of the Pentafluoro Group:
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Pentafluoro-[4-nitro-3-(2-phenylethenyl)phenyl]-lambda6-sulfane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Strong nucleophiles such as amines or thiols.
Major Products Formed
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution of Pentafluorophenyl Group: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pentafluoro-[4-nitro-3-(2-phenylethenyl)phenyl]-lambda6-sulfane has several applications in scientific research:
Mechanism of Action
The mechanism of action of Pentafluoro-[4-nitro-3-(2-phenylethenyl)phenyl]-lambda6-sulfane involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pentafluorophenyl group can participate in various substitution reactions, leading to the formation of bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,3-Pentafluoro-N-(2-hydroxy-4-nitro-phenyl)-propionamide
- 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide
- Pentafluorophenol
Uniqueness
Pentafluoro-[4-nitro-3-(2-phenylethenyl)phenyl]-lambda6-sulfane is unique due to its combination of functional groups, which impart distinct chemical reactivity and potential for diverse applications. The presence of both nitro and pentafluorophenyl groups enhances its reactivity in nucleophilic substitution reactions, making it a valuable compound for synthetic chemistry.
Properties
IUPAC Name |
pentafluoro-[4-nitro-3-(2-phenylethenyl)phenyl]-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F5NO2S/c15-23(16,17,18,19)13-8-9-14(20(21)22)12(10-13)7-6-11-4-2-1-3-5-11/h1-10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJOSDMDMFOASM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C(C=CC(=C2)S(F)(F)(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F5NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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